![molecular formula C6H12O B3066090 Cyclopropylmethyl ethyl ether CAS No. 70097-81-3](/img/structure/B3066090.png)
Cyclopropylmethyl ethyl ether
Overview
Description
Cyclopropylmethyl ethyl ether is an organic compound with the molecular formula C4H8O . It is a type of ether, which is a class of organic compounds characterized by an oxygen atom bonded to two alkyl or aryl groups .
Molecular Structure Analysis
The molecular structure of Cyclopropylmethyl ethyl ether consists of a cyclopropyl group (a three-carbon ring), a methyl group (CH3), and an ethyl group (C2H5) connected by an oxygen atom .Scientific Research Applications
O-Protecting Group in Polymer-Supported Oligosaccharide Synthesis
Cyclopropylmethyl ethyl ether, specifically its derivative 1-methyl 1′-cyclopropylmethanol, is used in polymer-supported oligosaccharide synthesis. This compound is converted into its trichloroacetimidate derivative, which facilitates the preparation of methyl cyclopropylmethyl (MCPM) ethers. MCPM ethers are useful in synthesizing various glycosylated products, such as disaccharides and trisaccharides, with potential applications in biological and medical research (Eichler, Yan, Sealy, & Whitfield, 2001).
Donor-Acceptor-Acceptor Cyclopropanes in Organic Synthesis
Studies have shown the utility of cyclopropylmethyl ethyl ether in the formation of stable cyclopropanes, which are important intermediates in organic synthesis. These cyclopropanes are generated during cyclopropanation reactions of oxy-substituted ethenes, highlighting the versatility of cyclopropylmethyl ethyl ether derivatives in synthetic chemistry (Reyes & Mead, 2015).
[n,5]-Spiroketals Synthesis
Cyclopropylmethyl ethyl ether derivatives are instrumental in the synthesis of [n,5]-spiroketals. This process involves metal-mediated cyclopropanation, reduction, and oxidation steps. These spiroketals have potential applications in pharmaceutical and fine chemical industries due to their unique structures (Brand, Rauch, Zanoni, Dittrich, & Werz, 2009).
Effect on Plant Growth
A derivative of cyclopropylmethyl ethyl ether, 1-cyclopropenylmethyl butyl ether, has been studied for its effects on plant growth. This compound acts as an inhibitor of ethylene action in plants, affecting root and shoot growth. Understanding its mechanism can aid in agricultural applications to control plant growth and development (Saleh-Lakha, Grichko, Sisler, & Glick, 2004).
Lithium/Sulfur Batteries
Fluorinated ethers like ethyl 1,1,2,2-tetrafluoroethyl ether (a related compound) have been explored as electrolyte solvents in lithium/sulfur batteries. These studies focus on the enhanced stability of electrolyte/anode interfaces and improved electrochemical performances, which are crucial for advancing battery technology (Lu, Zhang, Yuan, Qin, Zhang, Lai, & Liu, 2015).
properties
IUPAC Name |
ethoxymethylcyclopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-7-5-6-3-4-6/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNJKDOJQZFTLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500544 | |
Record name | (Ethoxymethyl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmethyl ethyl ether | |
CAS RN |
70097-81-3 | |
Record name | (Ethoxymethyl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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